N-(2-aminoethyl)-4-fluorobenzamide

Overview

Description

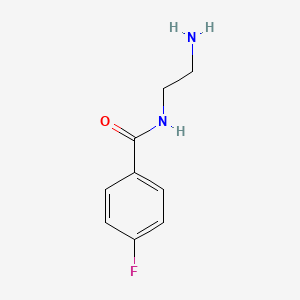

N-(2-aminoethyl)-4-fluorobenzamide is a chemical compound that features a benzamide core with a fluorine atom at the para position and an aminoethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with ethylenediamine. The process can be carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with ethylenediamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.

Oxidation and Reduction: The aminoethyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Condensation: Aldehydes or ketones in the presence of acid catalysts can form Schiff bases with the amino group.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the aminoethyl group.

Major Products Formed

Schiff Bases: Formed through condensation reactions with aldehydes or ketones.

N-substituted Derivatives: Formed through nucleophilic substitution reactions with various electrophiles.

Scientific Research Applications

N-(2-aminoethyl)-4-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or binding affinity.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with additional functional groups that enhance its reactivity and applications in materials science.

N-(2-aminoethyl)glycine: A simpler analogue used in peptide nucleic acids for genetic studies.

Uniqueness

N-(2-aminoethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance and specificity.

Biological Activity

N-(2-aminoethyl)-4-fluorobenzamide is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Aminoethyl Group : This group allows for the formation of hydrogen bonds with various biological molecules, enhancing interaction with proteins and enzymes.

- Fluorobenzamide Core : The fluorine atom contributes to the compound's lipophilicity and can engage in π-π interactions, which are crucial for binding affinity to targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can:

- Form hydrogen bonds with biomolecules, facilitating enzyme modulation.

- Engage in π-π stacking interactions, affecting receptor functions and potentially influencing signal transduction pathways.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Modulation : It has been demonstrated to modulate the activity of certain enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy .

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on melanoma cells, significant antiproliferative activity was observed. The compound exhibited:

- IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM in B16F10 murine melanoma cells, indicating potent activity against this cell line.

- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. Key findings included:

- Inhibition Profiles : The compound showed selective inhibition of CYP3A4 with an IC50 of 0.074 µM, which is significant for understanding its metabolic pathways and potential drug-drug interactions.

- Selectivity : Its selectivity over other CYP enzymes suggests that it may be a safer alternative in polypharmacy scenarios .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-diethylaminoethyl)-4-fluorobenzamide | Diethylamino group instead of aminoethyl | Enhanced lipophilicity may improve membrane permeability |

| 4-Fluorobenzamide | Lacks aminoethyl group | Simpler structure; primarily used as an intermediate |

| N-(2-aminoethyl)-3-fluorobenzamide | Different fluorine position | Potentially different biological activity due to positional variance |

Properties

IUPAC Name |

N-(2-aminoethyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSNCERWNGFUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409706 | |

| Record name | N-(2-aminoethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94320-00-0 | |

| Record name | N-(2-aminoethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.